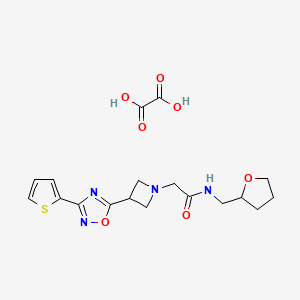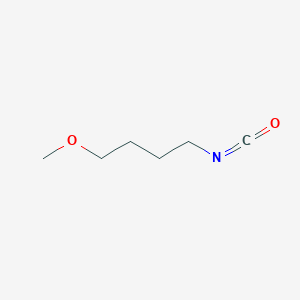
1-Isocyanato-4-methoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Isocyanato-4-methoxybutane” is a chemical compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 .
Synthesis Analysis
The synthesis of isocyanate compounds like “this compound” has been a topic of research. A review paper discusses the production of isocyanate compounds directly from biomass . It also highlights various methods applied in the synthesis of bio-derived isocyanates . Another study mentions optimal synthesis conditions for similar compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H11NO2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Mechanism of Action
The mechanism of action of 1-Isocyanato-4-methoxybutane is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be responsible for its antitumor activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and antimicrobial properties, this compound has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have neuroprotective effects, which could be useful in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Isocyanato-4-methoxybutane is its relative ease of synthesis, which makes it readily available for laboratory experiments. Additionally, this compound has been shown to be stable under a variety of conditions, which makes it a reliable reagent for scientific research. However, this compound can be toxic and should be handled with care. Additionally, its potential for skin and respiratory irritation must be taken into account when working with this compound.
Future Directions
There are many potential future directions for research involving 1-Isocyanato-4-methoxybutane. One area of interest is the development of new cancer treatments based on the antitumor activity of this compound. Additionally, research into the antimicrobial properties of this compound could lead to the development of new antibiotics. Other potential areas of research include the development of treatments for inflammatory and neurodegenerative diseases, as well as the study of this compound's effects on other biological systems.
Synthesis Methods
The synthesis of 1-Isocyanato-4-methoxybutane involves the reaction of 4-methoxy-1-butanol with phosgene and triethylamine. The resulting product is a colorless liquid with a pungent odor. The synthesis process is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
1-Isocyanato-4-methoxybutane has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. This compound has been shown to have potent antitumor activity, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been found to have antimicrobial properties, which could be useful in the development of new antibiotics.
properties
IUPAC Name |
1-isocyanato-4-methoxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNXOYAQQFEKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



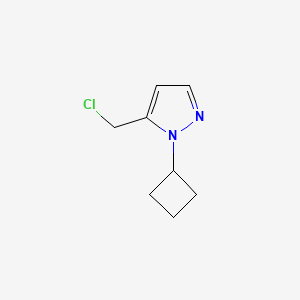
![N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2855438.png)
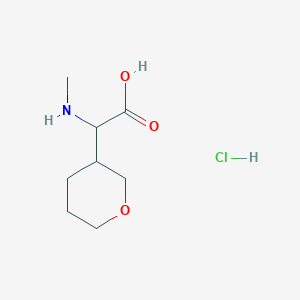
![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2855443.png)

![(E)-N-[2-(2-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2855448.png)
![3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2855452.png)
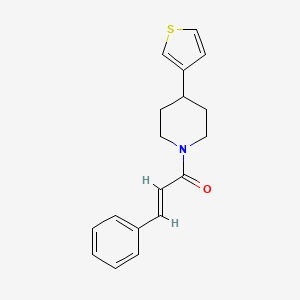
![N-(2-chlorobenzyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2855454.png)
![4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2855455.png)

